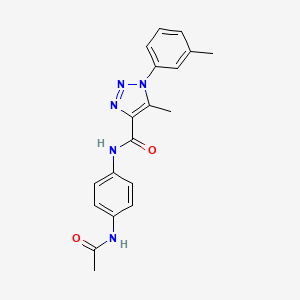

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

Description

N-(4-Acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group and a 3-methylphenyl group at the 1-position.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVYRZGMLZNZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Methyl-1-(3-Methylphenyl)-1,2,3-Triazole-4-Carboxylic Acid

The triazole backbone is synthesized through a cyclization reaction between 3-methylphenyl azide and ethyl acetoacetate. Adapted from Ravi et al., sodium ethoxide in ethanol facilitates the reaction, yielding the intermediate carboxylic acid (Fig. 1). Key parameters include:

- Reagents : 3-Methylphenyl azide (0.1 mol), ethyl acetoacetate (0.1 mol), sodium ethoxide (20 mL), absolute ethanol (40 mL).

- Conditions : Reflux at 80°C for 4 hours.

- Yield : 68% after recrystallization from ethanol.

- IR (KBr) : 3450–3500 cm⁻¹ (O–H stretch), 1610 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆) : δ 2.47 (s, 3H, CH₃), 7.60–7.70 (m, 5H, Ar–H), 10.5 (s, 1H, COOH).

- ¹³C NMR : δ 168.8 (COOH), 138.1 (triazole C), 22.1 (CH₃).

Alternative Routes: Click Chemistry Considerations

While Huisgen azide-alkyne cycloaddition is a common triazole synthesis method, the cited studies favor cyclization with β-keto esters due to higher regioselectivity. Ethyl acetoacetate’s enolate selectively attacks the azide’s electrophilic nitrogen, ensuring 1,4-disubstituted triazole formation.

Amidation Strategies for Carboxamide Formation

Acid Chloride-Mediated Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-acetamidoaniline (Fig. 2):

- Reagents : 5-Methyl-1-(3-methylphenyl)triazole-4-carboxylic acid (0.05 mol), SOCl₂ (0.06 mol), pyridine (0.3 mL), 4-acetamidoaniline (0.055 mol).

- Conditions : Toluene solvent, 0–5°C during SOCl₂ addition, 25–30°C for 4 hours post-amine addition.

- Workup : Ethyl acetate extraction, NaHCO₃ wash, drying (Na₂SO₄), vacuum distillation.

- Yield : 72–75% after recrystallization.

- IR (KBr) : 3226 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (amide C=O).

- ¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, triazole-CH₃), 2.10 (s, 3H, COCH₃), 7.30–7.50 (m, 8H, Ar–H).

- MS : m/z 353 (M⁺).

Carbodiimide-Assisted Amidation

A milder approach employs 1,1′-carbonyldiimidazole (CDI) for acid activation (Fig. 3):

- Reagents : Carboxylic acid (5.00 mmol), CDI (5.00 mmol), 4-acetamidoaniline (5.00 mmol).

- Conditions : Acetonitrile solvent, 50°C for 30 min (activation), 70°C for 1 hour (amination).

- Yield : 85% after ethanol recrystallization.

Advantages : Avoids corrosive SOCl₂; higher yields due to reduced side reactions.

Comparative Analysis of Amidation Methods

| Parameter | SOCl₂ Method | CDI Method |

|---|---|---|

| Yield (%) | 72–75 | 85 |

| Reaction Time (h) | 6 | 1.5 |

| Byproduct Formation | HCl gas | Imidazole |

| Purification Complexity | Moderate | Low |

The CDI method is preferable for lab-scale synthesis due to operational safety and efficiency. However, SOCl₂ remains viable for bulk production where cost constraints dominate.

Structural Confirmation via X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., ZEQTOG) reveal:

- Triazole Geometry : Near-planar arrangement with dihedral angles <10° between triazole and aryl rings.

- Intermolecular Interactions : N–H···O hydrogen bonds stabilize the carboxamide moiety, as observed in Hirshfeld surface analyses.

Scalability and Industrial Considerations

- Solvent Selection : Toluene (SOCl₂ method) vs. acetonitrile (CDI method). The latter’s higher polarity improves amine solubility.

- Catalyst Use : Pyridine (SOCl₂ method) neutralizes HCl, preventing protonation of the amine.

- Temperature Control : Critical during exothermic SOCl₂ addition to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the triazole ring or the acetamido group, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, reduced triazole derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide exhibits significant anticancer properties. Studies indicate that compounds with similar triazole structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives of triazoles have shown effectiveness against multiple cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties

The compound's structure allows it to interact with microbial targets, leading to potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit enzyme activity, which could be harnessed in developing new antifungal agents. Investigations into related compounds have revealed their efficacy against various bacterial and fungal strains, indicating that this compound may share similar properties .

Biological Studies

Enzyme Inhibition

this compound can serve as a tool compound in biological studies aimed at understanding enzyme interactions. The triazole ring is known to form hydrogen bonds with amino acid residues in active sites, potentially inhibiting enzyme activity. This feature is critical in drug design, particularly for targeting enzymes involved in disease pathways .

Receptor Modulation

The compound may also interact with various receptors, modulating their activity. Such interactions are essential for developing drugs that target specific signaling pathways involved in diseases like cancer and inflammation. Research into similar compounds has shown that receptor modulation can lead to therapeutic effects, making this compound a candidate for further exploration in pharmacology .

Material Science Applications

Novel Material Development

The unique chemical structure of this compound positions it as a potential building block in material science. Its ability to form stable complexes and interact with other materials could lead to the development of novel polymers or composite materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and acetamido group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Core Structural Variations

Triazole derivatives often differ in substituent patterns on the triazole ring and the aryl/amide groups. Key structural variations include:

- Triazole substituents : Position and type of alkyl/aryl groups (e.g., 3-methylphenyl vs. 4-methylphenyl or 2-methylphenyl).

- Carboxamide substituents: Nature of the aryl group (e.g., 4-acetamidophenyl vs. 4-acetylphenyl or 4-cyanophenyl).

- Additional functional groups : Inclusion of halogens, nitriles, or heterocycles (e.g., thiazole or pyrazole rings).

Table 1: Structural Comparison of Selected Triazole and Pyrazole Carboxamides

Physicochemical Properties

- Thermal stability : Pyrazole derivatives (e.g., 3a) exhibit higher melting points (~133–135°C) due to stronger intermolecular interactions .

Biological Activity

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Structure:

The molecular formula of this compound is , with a molecular weight of 452.47 g/mol. The structure features a triazole ring, an acetamido group, and multiple aromatic rings which contribute to its biological activity.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 452.47 g/mol |

| LogP | 3.8047 |

| Polar Surface Area | 94.918 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

-

Formation of the Triazole Ring:

- Achieved through a cycloaddition reaction between an azide and an alkyne.

-

Introduction of Functional Groups:

- Subsequent steps involve the introduction of acetamido and methyl groups via substitution reactions.

-

Final Carboxamide Formation:

- The triazole intermediate is reacted with appropriate carboxylic acid derivatives to yield the final product.

Biological Activity

Research indicates that compounds within the triazole class exhibit a range of biological activities, including:

Anticancer Activity:

- Studies have shown that this compound can inhibit cancer cell proliferation. Specifically, it has demonstrated significant activity against breast cancer cells (MDA-MB-231), enhancing apoptosis through caspase activation at concentrations as low as 1 μM .

Mechanism of Action:

- The compound may exert its effects by interacting with specific molecular targets, inhibiting enzyme activity or modulating receptor signaling pathways. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .

Antimicrobial Properties:

Case Studies and Research Findings

A selection of case studies highlights the biological activity of similar compounds within the triazole family:

- Microtubule Destabilization:

- Apoptosis Induction:

Q & A

Q. What are the established synthetic pathways for N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including:

- Step 1 : Condensation of substituted anilines (e.g., 4-acetamidoaniline) with isocyanides or acyl chlorides to form intermediate carboximidoyl chlorides.

- Step 2 : Cyclization via copper-catalyzed azide-alkyne click chemistry (CuAAC) to construct the triazole ring .

- Step 3 : Purification using column chromatography and characterization via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Monitor reaction progress via TLC with UV visualization.

- Adjust reaction temperature (60–80°C) to balance yield and byproduct formation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- Spectroscopy :

- -NMR to confirm proton environments (e.g., acetamido NH at δ 10.2–10.5 ppm, triazole protons at δ 7.8–8.2 ppm).

- IR spectroscopy to identify carbonyl (C=O) stretches (~1650 cm) and triazole ring vibrations .

- Crystallography :

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- In Vitro Assays :

- Enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts.

- Cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Target Interaction :

- Molecular docking with AutoDock Vina to predict binding affinities to proteins like EGFR or COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different studies?

Discrepancies often arise from variations in experimental design:

- Solubility Issues : Low aqueous solubility (common in triazole carboxamides) may reduce bioavailability. Use DMSO as a co-solvent (<1% v/v) to mitigate false negatives .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Data Normalization : Apply statistical tools (e.g., Z-factor) to assess assay robustness .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability (e.g., RMSD < 2.0 Å) .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the triazole ring) using Schrödinger Phase .

Q. How can crystallographic data from SHELXL be leveraged to refine structural ambiguities?

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

- Key Challenges :

- Low yields in triazole cyclization steps due to competing side reactions.

- Purification difficulties with regioisomers (e.g., 1,4- vs. 1,5-triazole).

- Solutions :

- Use flow chemistry to improve heat/mass transfer during cyclization.

- Employ preparative HPLC with C18 columns for isomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.